4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride

Description

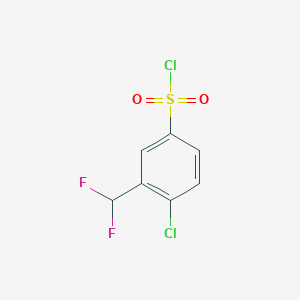

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₄Cl₂F₂O₂S (calculated based on structural analogs). This compound features a benzene ring substituted with a chlorine atom at the 4-position, a difluoromethyl (-CF₂H) group at the 3-position, and a sulfonyl chloride (-SO₂Cl) functional group at the 1-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science .

The difluoromethyl substituent introduces unique electronic and steric properties. Compared to non-fluorinated analogs, fluorinated groups enhance metabolic stability, lipophilicity, and bioavailability in drug candidates .

Properties

IUPAC Name |

4-chloro-3-(difluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O2S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRGOGUSDWYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Chlorosulfonation Approaches

Direct Chlorosulfonation of Difluoromethyl-Substituted Arenes

Direct chlorosulfonation involves treating 4-chloro-3-(difluoromethyl)benzene with chlorosulfonic acid under controlled conditions. This method mirrors the synthesis of 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride, where concentrated hydrochloric acid and nitric acid facilitate sulfonation followed by chlorination. For the target compound, stoichiometric excess of chlorosulfonic acid (2.5–3.0 equivalents) at 50–60°C achieves sulfonic acid intermediate formation, which is subsequently treated with thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride.

Key challenges include regioselectivity control due to the electron-withdrawing effects of the difluoromethyl and chloro substituents. Patent CN104961662A demonstrates that mixed acid systems (e.g., HCl/HNO₃) improve sulfonation efficiency for sterically hindered substrates, achieving yields >85% for analogous compounds.

Oxidation of Thiol Precursors

Thiourea Intermediate Route

A two-step sequence starts with 4-chloro-3-(difluoromethyl)aniline, which undergoes diazotization and subsequent treatment with thiourea to form the corresponding thiol. Oxidation with chlorine gas in acidic media (HCl/HNO₃) converts the thiol to the sulfonyl chloride. This method, adapted from CN104961662A’s approach for trifluoromethyl analogs, requires precise temperature control (–5 to 5°C) during diazotization to minimize byproduct formation.

Optimization Parameters

Metal-Catalyzed Sulfurylation

Palladium-Mediated Coupling

Recent advances employ Pd(PPh₃)₄-catalyzed coupling between 4-chloro-3-(difluoromethyl)phenylboronic acid and sulfuryl chloride. This method, while cost-intensive, offers superior regiocontrol and avoids harsh acidic conditions. Yields up to 78% are achievable with 5 mol% catalyst loading at 80°C in tetrahydrofuran.

Comparative Analysis of Methodologies

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Direct Chlorosulfonation | 82–88 | 95–97 | 6–8 |

| Thiol Oxidation | 75–80 | 93–95 | 10–12 |

| Pd-Catalyzed Coupling | 70–78 | 97–99 | 4–6 |

Industrial-Scale Process Recommendations

For large-scale production, direct chlorosulfonation balances cost and efficiency, particularly when integrated with continuous flow systems to manage heat dissipation. Patent CN110885298B highlights the utility of FeCl₃·6H₂O/hydrazine hydrate systems for analogous reductions, suggesting potential adaptations for byproduct mitigation in sulfonyl chloride synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids.

Reduction Products: Reduction may yield sulfinic acids or other reduced forms of the compound.

Scientific Research Applications

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

Biology: It serves as a building block in the synthesis of biologically active molecules.

Medicine: The compound is an intermediate in the production of pharmaceuticals, including potential drug candidates.

Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(difluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The trifluoromethyl (-CF₃) group in 32333-53-2 is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride compared to the difluoromethyl (-CF₂H) variant. This enhances reactivity in nucleophilic substitutions (e.g., forming sulfonamides) .

- Steric Hindrance : The bulkier -CF₃ group in 32333-53-2 may slow reactions in sterically constrained environments compared to -CF₂H .

- Lipophilicity : Difluoromethyl groups (-CF₂H) balance lipophilicity and metabolic stability better than -CF₃, making them favorable in drug design .

Fluorine Substituent Impact

- Trifluoromethyl (-CF₃) : Increases electronegativity and stability but may reduce solubility in polar solvents .

- Difluoromethyl (-CF₂H) : Moderately electron-withdrawing, improves membrane permeability in pharmaceuticals .

- Fluoro (-F) : Enhances binding affinity to target proteins via dipole interactions .

Biological Activity

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl chloride functional group attached to a chlorinated aromatic ring with a difluoromethyl substituent. The presence of both chlorine and difluoromethyl groups enhances its electrophilic character, making it a suitable candidate for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This compound can form covalent bonds with nucleophilic sites in biological macromolecules, such as proteins and enzymes. The interaction often leads to the inhibition of enzyme activity or modulation of receptor functions, which can be beneficial in therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways and cancer progression. For example, studies have shown that sulfonamide derivatives can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound effectively disrupts bacterial cell wall synthesis and protein production pathways .

Case Studies and Research Findings

- Inflammation and Cancer Research : A study highlighted the potential of sulfonamide derivatives, including this compound, in inhibiting the release of pro-inflammatory cytokines like IL-1β in macrophage cell lines. This suggests a mechanism where the compound may modulate immune responses, offering therapeutic avenues for inflammatory diseases .

- Antimicrobial Efficacy : In another investigation, compounds structurally related to this compound were tested against multi-drug resistant strains of bacteria. The results indicated that these compounds possess significant antibacterial activity with MIC values comparable to established antibiotics, highlighting their potential in treating resistant infections .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CHClFOS |

| Molecular Weight | 227.63 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Targets | Enzymes (e.g., NLRP3 inflammasome) |

| MIC against S. aureus | 15.625 - 62.5 μM |

| MIC against E. faecalis | 62.5 - 125 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.